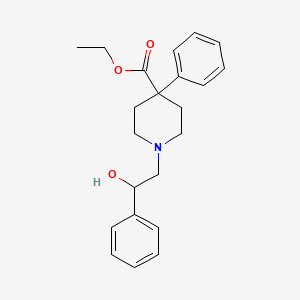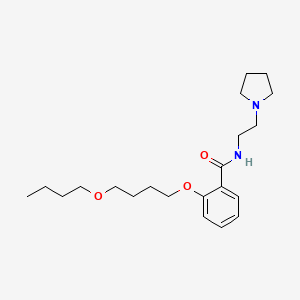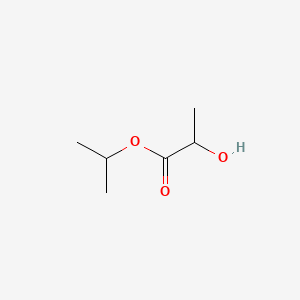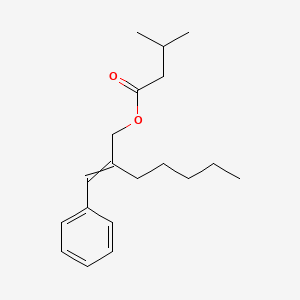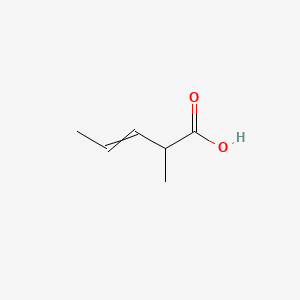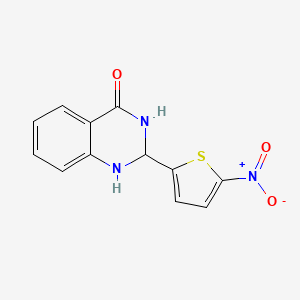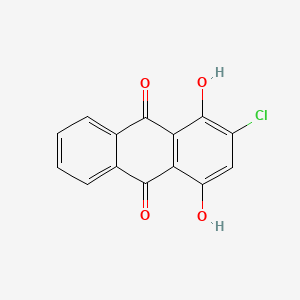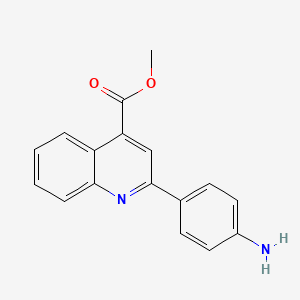
2-(4-氨基苯基)喹啉-4-甲酸甲酯
描述
Methyl 2-(4-aminophenyl)quinoline-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule belongs to the quinoline family and has a unique chemical structure that makes it an interesting subject for research.
科学研究应用
Anticancer Research
Quinoline derivatives have been identified as potential anticancer agents due to their ability to interfere with various biological pathwaysMethyl 2-(4-aminophenyl)quinoline-4-carboxylate could be explored for its efficacy in inhibiting cancer cell growth, particularly in targeting specific kinases involved in cell proliferation .
Antimicrobial Activity
The quinoline core structure is known for its antimicrobial properties. This compound could be utilized in the development of new antibiotics, especially against drug-resistant strains, by studying its interaction with bacterial cell wall synthesis or DNA replication .
Antimalarial Applications
Quinolines are historically significant in antimalarial drugs. The compound could be synthesized and tested for its activity against the malaria parasite, potentially leading to the development of novel antimalarial medications .
Anti-Inflammatory Properties
Research into the anti-inflammatory effects of quinoline derivatives can lead to new treatments for chronic inflammatory diseases. This compound’s effect on inflammatory cytokines and pathways could be a promising area of study .
Antituberculosis Potential
Given the urgent need for new antituberculosis drugs, Methyl 2-(4-aminophenyl)quinoline-4-carboxylate could be investigated for its ability to inhibit Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .
Neuroprotective Effects
Quinoline derivatives have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases. This compound’s potential to protect neuronal cells from oxidative stress and apoptosis is worth exploring .
Cardiovascular Disease Management
The cardiovascular effects of quinolines, such as their impact on blood pressure and heart rate, make them interesting candidates for cardiovascular disease management. This compound’s specific mechanisms of action could be studied in detail .
Green Chemistry Synthesis
The synthesis of quinoline derivatives, including Methyl 2-(4-aminophenyl)quinoline-4-carboxylate , can be optimized using green chemistry principles. This includes exploring solvent-free reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts to improve sustainability and reduce environmental impact .
属性
IUPAC Name |
methyl 2-(4-aminophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJVLRVWOJQKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353859 | |
| Record name | methyl 2-(4-aminophenyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-aminophenyl)quinoline-4-carboxylate | |
CAS RN |
94541-55-6 | |
| Record name | methyl 2-(4-aminophenyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




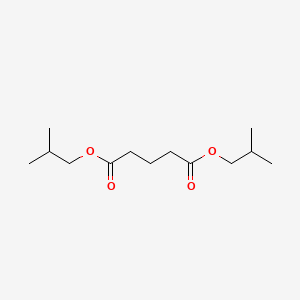
![Ethanesulfonyl fluoride, 2-[1-[difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with tetrafluoroethene](/img/structure/B1615163.png)
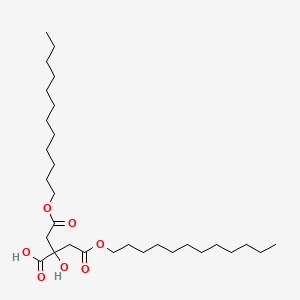

![1,6-Bis{[(tert-butylperoxy)carbonyl]oxy}hexane](/img/structure/B1615170.png)
